An In-depth Technical Guide on the Structure Elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid
An In-depth Technical Guide on the Structure Elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structure elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a halogenated derivative of the amino acid phenylalanine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages detailed information from closely related analogs to provide a robust methodology for its synthesis, purification, and characterization. The document outlines expected spectroscopic data, details relevant experimental protocols, and explores potential biological activities based on the known effects of similar halogenated phenylalanine derivatives. This guide is intended to be a valuable resource for researchers working with novel amino acid analogs in drug discovery and development.
Introduction
2-Amino-3-(3,4-dichlorophenyl)propanoic acid, also known as 3,4-Dichlorophenylalanine, is a non-proteinogenic amino acid. Its structure is based on the phenylalanine scaffold, with two chlorine atoms substituted on the phenyl ring at the 3 and 4 positions. Such halogenated amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance stability, modulate biological activity, or serve as probes for studying protein-ligand interactions. The unique electronic and steric properties imparted by the chlorine atoms can influence receptor binding and enzymatic activity, making these compounds valuable tools in the development of novel therapeutics.[1]
This guide provides a detailed approach to the structural elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. While direct experimental spectra and specific protocols for this exact molecule are not widely published, the following sections detail the expected analytical data and relevant experimental procedures based on closely related and well-characterized analogs.
Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid are essential for its handling and analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | PubChem |
| Molecular Weight | 234.08 g/mol | PubChem |
| IUPAC Name | 2-amino-3-(3,4-dichlorophenyl)propanoic acid | PubChem |
| CAS Number | 52794-98-6 (for D-isomer) | PubChem |
Spectroscopic Characterization (Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the protons (¹H) and carbons (¹³C) of the target molecule, based on data from similar structures and general principles of NMR spectroscopy.
3.1.1. ¹H NMR Spectroscopy (Predicted)
Solvent: D₂O
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-α | ~4.0-4.2 | dd | ~8.0, 5.0 Hz |
| H-β | ~3.1-3.3 | m | - |
| Aromatic H | ~7.2-7.5 | m | - |
| -NH₂ | - (exchanges with D₂O) | - | - |
| -COOH | - (exchanges with D₂O) | - | - |
3.1.2. ¹³C NMR Spectroscopy (Predicted)
Solvent: D₂O
| Carbon | Chemical Shift (ppm) |
| C=O | ~175-180 |
| C-α | ~55-60 |
| C-β | ~35-40 |
| Aromatic C-Cl | ~130-135 |
| Aromatic C-H | ~128-132 |
| Aromatic C-ipso | ~135-140 |
Infrared (IR) Spectroscopy (Analog-Based)
The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, based on typical values for amino acids and halogenated aromatic compounds, are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad |
| N-H stretch (amine) | 3000-3300 | Medium, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| N-H bend (amine) | 1500-1650 | Medium |
| C-Cl stretch | 1000-1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, the molecular ion peak [M]⁺ would be expected at m/z 233 (for the ³⁵Cl isotopes) and 235/237 (reflecting the isotopic distribution of chlorine).
Expected Fragmentation Pattern:
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Loss of COOH: A significant fragment would be expected from the loss of the carboxylic acid group, resulting in a fragment at m/z ~188.
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Loss of the amino acid side chain: Cleavage of the bond between the α-carbon and the benzyl group would lead to a dichlorobenzyl cation fragment at m/z ~159.
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Decarboxylation and loss of ammonia: Sequential loss of CO₂ and NH₃ could also be observed.
Experimental Protocols (Analog-Based)
Synthesis
A common method for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. An alternative approach for halogenated phenylalanines is the enzymatic resolution of a racemic mixture.
4.1.1. Representative Synthesis of a Halogenated Phenylalanine (4-Chlorophenylalanine)
This protocol describes the synthesis of 4-chlorophenylalanine, which can be adapted for the 3,4-dichloro analog by starting with 3,4-dichlorobenzaldehyde.
Workflow for the Synthesis of 4-Chlorophenylalanine
Caption: General workflow for the Strecker synthesis of 4-chlorophenylalanine.
Protocol:
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Formation of the α-aminonitrile: In a well-ventilated fume hood, a solution of 4-chlorobenzaldehyde (1 equivalent) in methanol is prepared. To this solution, ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 24-48 hours.
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Hydrolysis: The resulting α-aminonitrile is hydrolyzed by heating with a strong acid, such as 6M hydrochloric acid, under reflux for several hours.
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Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the racemic amino acid. The solid is collected by filtration, washed with cold water, and dried.
Purification
Purification of the synthesized amino acid is crucial to remove impurities and, if necessary, to separate enantiomers.
4.2.1. Recrystallization
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
4.2.2. Chromatographic Methods
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Ion-Exchange Chromatography: This technique separates molecules based on their net charge. The amino acid can be bound to a cation-exchange resin at a low pH and then eluted by increasing the pH or salt concentration.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analytical and preparative separation of the amino acid. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
Workflow for HPLC Purification
Caption: General workflow for the purification of an amino acid using HPLC.
Chiral Resolution
For applications requiring enantiomerically pure forms, the racemic mixture must be resolved.
4.3.1. Enzymatic Resolution
Enzymes such as acylases can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer.
Workflow for Enzymatic Resolution
Caption: General workflow for the enzymatic resolution of a racemic N-acetyl amino acid.
Potential Biological Activity and Signaling Pathways
Halogenated derivatives of phenylalanine are known to interact with various biological systems, often acting as enzyme inhibitors.
Enzyme Inhibition
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Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH): Chlorinated phenylalanines, particularly 4-chlorophenylalanine, are well-known inhibitors of PAH and TPH.[2][3][4] These enzymes are crucial for the biosynthesis of the neurotransmitters dopamine and serotonin, respectively. Inhibition of these enzymes can lead to a depletion of these neurotransmitters in the brain.
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Tyrosine Hydroxylase (TH): While less studied, it is plausible that 3,4-dichlorophenylalanine could also inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.
Simplified Phenylalanine Metabolism and Inhibition
Caption: Potential inhibition of phenylalanine and tyrosine hydroxylases by 3,4-dichlorophenylalanine.
Cellular Signaling
The depletion of neurotransmitters due to enzyme inhibition can have downstream effects on various cellular signaling pathways. For instance, alterations in dopamine levels can impact dopamine receptor-mediated signaling, which is coupled to G-protein signaling cascades that modulate adenylyl cyclase and phospholipase C activity.
Hypothetical Dopaminergic Signaling Pathway Modulation
Caption: Hypothetical modulation of a dopaminergic signaling pathway by 3,4-dichlorophenylalanine.
Conclusion
The structural elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid can be systematically approached through a combination of spectroscopic analysis and chemical synthesis. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive framework based on data from closely related analogs. The provided protocols for synthesis, purification, and analysis, along with the predicted spectroscopic data, will serve as a valuable starting point for researchers. Furthermore, the exploration of its potential biological activities, particularly as an enzyme inhibitor, highlights its relevance for further investigation in the context of drug discovery and development. Careful adaptation of the methodologies presented here will be key to successfully characterizing and utilizing this interesting non-proteinogenic amino acid.
References
- 1. rsc.org [rsc.org]
- 2. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of the irreversible inhibition of phenylalanine hydroxylase by p-chlorophenylalanine? - PubMed [pubmed.ncbi.nlm.nih.gov]
